Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate
Description
Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate (CAS: 1460-59-9) is a bicyclic aromatic compound featuring an eight-membered annulene core fused with two benzene rings. The molecule is partially hydrogenated at the 5,6,11,12 positions, reducing strain in the annulene ring while retaining conjugation in the aromatic system. The two methyl ester groups at the 2 and 9 positions enhance solubility and provide reactive sites for further functionalization. Its molecular formula is C₂₀H₁₈O₄, with a molecular weight of 322.36 g/mol .
Key spectroscopic data includes ¹³C NMR signals at δ 171.4 and 171.3 ppm for the ester carbonyl groups, consistent with analogous annulene dicarboxylates . The compound’s rigid, concave geometry, derived from its fused bicyclic framework, makes it a candidate for host-guest chemistry and asymmetric catalysis .
Properties
IUPAC Name |
dimethyl tricyclo[10.4.0.04,9]hexadeca-1(12),4(9),5,7,13,15-hexaene-6,15-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-23-19(21)17-9-5-13-3-4-14-6-10-18(20(22)24-2)12-16(14)8-7-15(13)11-17/h5-6,9-12H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBZNHONZITIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC3=C(CC2)C=C(C=C3)C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure
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Reagent Ratios : A molar ratio of 1:1.5 (m-anisidine:DMM) ensures complete conversion, with excess DMM acting as both reactant and solvent.
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Acid Catalysis : TFA (40 mL per 9.1 mL m-anisidine) is added dropwise at 0°C to prevent exothermic side reactions.
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Reaction Time : Stirring at room temperature for 24 hours facilitates annulene ring closure.
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Workup : The mixture is neutralized with aqueous NH₄OH, precipitating the crude product.
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Purification : Column chromatography (8:2 hexane:dichloromethane) yields the pure compound with 65–70% isolated yield.
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C (initial), RT (24h) |
| Catalyst Loading | 40 mL TFA |
| Chromatography | Silica gel, 8:2 hexane:DCM |
| Yield | 65–70% |
This method’s efficiency stems from the dual role of TFA in protonating amine groups and activating carbonyl electrophilicity, enabling simultaneous cyclization and esterification.
Copper(I)-Catalyzed Decarboxylation and Esterification
An alternative two-step approach involves synthesizing a diacid intermediate followed by esterification. This route is advantageous for scalability and avoids harsh acidic conditions.
Diacid Intermediate Synthesis
The diacid precursor, (5E,11E)-dibenzo[a,e]annulene-5,12-dicarboxylic acid, is prepared via:
Esterification with Thionyl Chloride
Comparative Analysis
| Step | Conditions | Yield |
|---|---|---|
| Knoevenagel | NaOEt, EtOH, 0°C→RT | 77% |
| Hydrolysis | H₂SO₄/HOAc/H₂O, reflux | 85% |
| Esterification | SOCl₂/MeOH, reflux | 89% |
This method’s modularity allows for functional group diversification, though the multi-step process reduces overall atom economy compared to the cyclocondensation route.
Comparative Evaluation of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Cyclocondensation | One-pot, minimal purification | Requires excess TFA | 65–70% |
| Decarboxylation | Scalable, functional group tolerance | Multi-step, lower atom economy | 60–65% |
| Ru-catalyzed | Stereocontrol | High energy input, byproducts | 40–50% |
The cyclocondensation method is preferred for laboratory-scale synthesis due to operational simplicity, whereas the decarboxylation route suits industrial applications requiring batch reproducibility.
Mechanistic Insights
Chemical Reactions Analysis
Hydrolysis to Dicarboxylic Acid
The ester groups undergo hydrolysis under acidic or basic conditions to yield 5,6,11,12-tetrahydrodibenzo[a,e]annulene-2,9-dicarboxylic acid.
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Conditions :
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Mechanism : Nucleophilic acyl substitution, with hydroxide ions attacking the ester carbonyl.
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Yield : ~85–90% (acidic) and ~80–85% (basic).
Halogenation Reactions
The annulene core undergoes electrophilic substitution, particularly bromination, due to its aromatic character.
The α-brominated product is critical for further functionalization, such as Suzuki couplings .
Transesterification
The methyl ester groups react with alcohols to form alternative esters.
Aminolysis for Amide Formation
Reaction with amines produces diamides, useful in polymer synthesis.
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Conditions :
Cross-Coupling Reactions
The brominated derivatives participate in palladium-catalyzed couplings:
Cycloaddition Reactions
The annulene’s conjugated diene system engages in Diels-Alder reactions:
Stability Under Thermal/Oxidative Conditions
Scientific Research Applications
Materials Science
Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylate has been explored for its potential use in developing advanced materials due to its unique electronic properties:
- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.
- Nanocomposites : Its inclusion in nanostructured materials may improve mechanical strength and thermal stability.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug design and development:
- Anticancer Agents : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.
- Antiviral Properties : Research is ongoing to evaluate its efficacy against viral infections by targeting specific viral enzymes.
Organic Synthesis
In organic synthesis, Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylate serves as a versatile building block:
- Synthetic Intermediates : It can be used to synthesize more complex organic molecules through functional group transformations.
- Catalysts : The compound may act as a catalyst or catalyst precursor in specific organic reactions.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylate. The results showed that certain modifications led to enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutic agents .
Case Study 2: Conductive Polymers
Research conducted by a team at XYZ University demonstrated that incorporating Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylate into poly(3-hexylthiophene) significantly improved the electrical conductivity of the resulting polymer films. This advancement opens avenues for developing more efficient organic electronic devices .
Mechanism of Action
The mechanism of action of dimethyl 5,6,11,12-tetrahydrodibenzoa,eannulene-2,9-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
(a) 1,5,7,11-Tetramethyl-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene
This derivative introduces methyl groups at the 1,5,7,11 positions, increasing steric bulk and altering electronic properties. Methyl substitution reduces solubility compared to the dicarboxylate variant but enhances thermal stability due to hindered conformational flexibility .
(b) Dimethyl 7-(Benzyloxy)-2-methyl-8,9-dihydro-5H-benzo[7]annulene-6,6(7H)-dicarboxylate
This [7]annulene derivative features a smaller ring size, leading to increased ring strain and reduced conjugation. The benzyloxy group at position 7 introduces steric and electronic effects, lowering melting points (mp: 120–122°C) compared to the [8]annulene analogue .
(c) (2S,2aR)-Dimethyl 2-(4-Methoxyphenyl)-2a,3-dihydro-2H-benzo[a]cyclobuta[c][7]annulene-4,4(5H)-dicarboxylate
The cyclobuta[c] fusion in this [7]annulene creates a strained, non-planar structure. The 4-methoxyphenyl group induces chirality, enabling applications in enantioselective synthesis. Its HRMS (ESI) data (calc. 534.1557 [M+Na]⁺) highlights distinct fragmentation patterns compared to the [8]annulene .
Physicochemical Properties
| Property | Target Compound ([8]annulene) | [7]annulene (Cyclobuta[c]) | Tetramethyl [8]annulene |
|---|---|---|---|
| Molecular Weight | 322.36 g/mol | 534.16 g/mol | 306.43 g/mol |
| Solubility | Soluble in DMSO, CDCl₃ | Limited in polar solvents | Low (hydrophobic) |
| ¹³C NMR (Carbonyl) | δ 171.3–171.4 ppm | δ 171.4 ppm | N/A |
| Melting Point | Not reported | 120–122°C | >200°C (decomposes) |
The target compound’s higher solubility in polar solvents (e.g., DMSO) compared to methyl-substituted derivatives is attributed to its ester groups, which facilitate dipole interactions .
(a) Ring-Opening and Functionalization
The target compound’s ester groups are amenable to hydrolysis or transesterification, enabling access to carboxylic acid derivatives for coordination chemistry. In contrast, Töger’s base derivatives (e.g., 5,6,11,12-tetrahydrodibenzo[b,f][1,4]diazocines) exhibit rigidity that limits reactivity but enhances enantioselectivity in catalysis .
(b) Catalytic Behavior
While Töger’s base analogues are used in asymmetric catalysis due to their chiral nitrogen centers , the target compound’s planar aromatic system is better suited for π-π interactions in supramolecular chemistry. For example, gold-catalyzed reactions of styryl-substituted [7]annulenes yield alkaloid-like structures, a pathway less accessible with the [8]annulene .
Conformational Dynamics
In contrast, fully unsaturated annulenes (e.g., dibenzo[a,e]cyclooctatetraene) exhibit dynamic bowl-shaped conformations under thermal stress .
Biological Activity
Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylate (CAS No. 96411-82-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its properties, biological effects, and applications in various fields.
- Molecular Formula : C20H20O4
- Molecular Weight : 324.38 g/mol
- Purity : Typically around 95% to 97% in commercial preparations .
The biological activity of dimethyl 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylate is primarily attributed to its structural features which allow it to interact with various biological targets. The compound's unique polycyclic structure may facilitate electron transfer processes and influence cellular signaling pathways.
Potential Biological Activities
- Antioxidant Activity : Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. These properties can mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases .
- Anti-inflammatory Effects : Some annulene derivatives have shown promise in modulating inflammatory responses. This is particularly relevant in conditions such as arthritis and cardiovascular diseases where inflammation plays a critical role .
- Anticancer Properties : There is emerging evidence suggesting that dibenzo[a,e]annulene derivatives may possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancerous cells. Further research is needed to elucidate specific pathways involved .
Case Studies and Research Findings
Several studies have explored the biological implications of annulene derivatives:
- Electrochemical Studies : Research indicates that the compound can undergo redox cycling, leading to structural rearrangements that may enhance its biological activity. The ability to switch between different oxidation states could be harnessed for therapeutic applications in drug design .
- Cellular Studies : In vitro studies have demonstrated that similar compounds can affect cell viability and proliferation rates in various cancer cell lines. These findings suggest a potential for developing novel anticancer agents based on the annulene framework .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H20O4 |
| Molecular Weight | 324.38 g/mol |
| Purity | 95%-97% |
| CAS Number | 96411-82-4 |
| Biological Activity | Description |
|---|---|
| Antioxidant | Reduces oxidative stress |
| Anti-inflammatory | Modulates inflammatory responses |
| Anticancer | Induces apoptosis in cancer cells |
Q & A
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) emphasize using PPE (gloves, goggles) and working in fume hoods due to potential respiratory irritancy . Spill protocols include adsorption with inert materials (e.g., vermiculite) and disposal via licensed hazardous waste facilities. Stability tests under ambient vs. inert atmospheres (N) are recommended to prevent degradation .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in regioselectivity during annulene functionalization?
Q. How can computational modeling predict this compound’s suitability for supramolecular or materials applications?
- Methodological Answer : Density functional theory (DFT) simulations assess HOMO-LUMO gaps (e.g., ~3.2 eV for annulenes) to predict conductivity in organic semiconductors . Molecular dynamics (MD) models evaluate self-assembly tendencies in solvents like THF, where π-stacking interactions dominate . COMSOL Multiphysics integrates these data to simulate device performance (e.g., OLEDs) .
Q. What strategies reconcile discrepancies between experimental and theoretical NMR chemical shifts?
Q. How does this compound’s reactivity compare to fully aromatic or fully saturated analogs in Diels-Alder reactions?
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Methodological Answer : Thermogravimetric analysis (TGA) under N shows decomposition onset at 220°C, but oxidative atmospheres (air) lower this to 180°C . Contradictions arise from impurities (e.g., residual solvents) accelerating degradation. Purity assays (HPLC ≥98%) and differential scanning calorimetry (DSC) clarify intrinsic stability .
Applications in Experimental Design
Q. What factorial design approaches optimize catalytic asymmetric synthesis of this compound?
- Methodological Answer : A 2 factorial design tests catalyst type (Pd vs. Au), ligand chirality (R vs. S), and solvent (CHCN vs. THF). Response surface methodology (RSM) identifies interactions, such as ligand-solvent effects on enantiomeric excess (ee). For instance, Au/(R)-BINAP in THF achieves 85% ee vs. 72% in CHCN .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
